molecular formula C10H10OS B6296825 5-Methoxy-3-methylbenzothiophene CAS No. 25784-98-9

5-Methoxy-3-methylbenzothiophene

Cat. No. B6296825
CAS RN: 25784-98-9
M. Wt: 178.25 g/mol
InChI Key: XRSDMANDXZPQBY-UHFFFAOYSA-N
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Description

5-Methoxy-3-methylbenzothiophene is a chemical compound with the CAS Number: 25784-98-9 . It has a molecular weight of 179.26 and 178.25 . The IUPAC name for this compound is 5-methoxy-3-methylbenzo[b]thiophene . It appears as a yellow to brown liquid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10OS/c1-7-6-12-10-4-3-8(11-2)5-9(7)10/h3-6H,1-2H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a yellow to brown liquid . It should be stored at +4C . .

Scientific Research Applications

Metabolic Studies and Estrogenic Activity

  • Benzophenone-3, structurally related to 5-Methoxy-3-methylbenzothiophene, is extensively studied for its metabolism in rat and human liver microsomes. These studies are crucial in understanding its endocrine-disrupting activity, particularly its estrogenic and anti-androgenic activities. The metabolites of Benzophenone-3, including various hydroxylated forms, demonstrate different levels of estrogenic activity. Such studies are vital for assessing the safety and biological effects of related compounds (Watanabe et al., 2015).

Biodegradation and Environmental Impact

  • Research on Pseudomonas strains highlights the ability of these bacteria to transform and metabolize compounds like methylbenzothiophenes. This research has implications for environmental biotechnology, particularly in addressing pollution and bioremediation of complex organic compounds (Donnelly & Dagley, 1980).

Directed Evolution and Biodesulfurization

  • In the context of biodesulfurization, mutations in Rhodococcus erythropolis allow growth with organosulfur compounds like 5-methylbenzothiophene. These findings are significant for industrial applications in reducing sulfur content in fossil fuels (Arensdorf et al., 2002).

Photoreactions and Synthetic Organic Chemistry

  • The photochemical behavior of compounds related to this compound has been investigated, revealing potential applications in synthetic organic chemistry. These studies explore the formation of different organic compounds through photoreactions, highlighting the diverse chemical properties and reactions that can be utilized in various chemical syntheses (Plíštil et al., 2006).

Antioxidant and Antitumor Activities

  • Some derivatives of benzothiophene demonstrate significant antioxidant and antitumor activities. These properties are crucial for the development of new therapeutic agents, particularly in treating cancer and managing oxidative stress (Jantan & Saputri, 2012).

Herbicidal Applications

  • Certain derivatives of benzothiophene, such as those involving thiophenyl groups, have been found effective as herbicides. This research is important for agricultural sciences, particularly in developing new, more efficient, and environmentally friendly herbicides (Hwang et al., 2005).

Mechanism of Action

5-MeO-DMT, a close relative of 5-Methoxy-3-methylbenzothiophene, is a psychedelic of the tryptamine class . It has notable 5-HT1A receptor agonist properties . The therapeutic mechanism of 5-MeO-DMT might be partly mediated by evoking temporary epileptiform activity .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

5-methoxy-3-methyl-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10OS/c1-7-6-12-10-4-3-8(11-2)5-9(7)10/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSDMANDXZPQBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1C=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4-methoxythiophenol (2.8 g, 20 mmol), K2CO3 (5.5 g, 40 mmol) and chloroacetone (6.6 mL, 82 mmol) in acetone (50 mL) was heated at reflux over night. The reaction mixture was filtered and the solvent was evaporated giving 5.0 g crude product. The intermediate thioether was dissolved in chlorobenzene (50 mL) and polyphosphoric acid (PPA, 0.5 g) was added (Plé et al., (1988) J. Heterocyclic Chem. 25, 1271-1272). The reaction mixture was refluxed over night. The solvent was decanted and the PPA residue was treated with CH2Cl2. The combined organic extracts were washed with water and dried before the solvents were evaporated. The crude product was purified on silica using heptane as eluent to give the title compound (0.96 g, 27% over two steps). 1H NMR (400 MHz, CDCl3) δ ppm 2.44 (d, J=1.20 Hz, 3 H) 3.93 (s, 3 H) 7.03 (ddd, J=8.78, 2.51, 0.50 Hz, 1 H) 7.11 (dq, J=1.20, 0.50 Hz, 1 H) 7.17 (d, J=2.51 Hz, 1 H) 7.73 (dd, J=8.78, 0.50 Hz, 1 H).
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
6.6 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
thioether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
polyphosphoric acid
Quantity
0.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
27%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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